(3-Cyclohexylthiophen-2-yl)boronic acid
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Overview
Description
(3-Cyclohexylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide or triflate is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures (around 80-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium acetate or other bases to facilitate borylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Cyclohexylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The primary mechanism of action for (3-Cyclohexylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group to the palladium catalyst in Suzuki-Miyaura coupling . This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring and cyclohexyl group.
Thiophen-2-ylboronic Acid: Similar structure but without the cyclohexyl substitution.
Cyclohexylboronic Acid: Contains the cyclohexyl group but lacks the thiophene ring.
Uniqueness
(3-Cyclohexylthiophen-2-yl)boronic acid is unique due to the presence of both the cyclohexyl group and the thiophene ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C10H15BO2S |
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Molecular Weight |
210.11 g/mol |
IUPAC Name |
(3-cyclohexylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C10H15BO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |
InChI Key |
XXKMCPNBHWVMGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C2CCCCC2)(O)O |
Origin of Product |
United States |
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